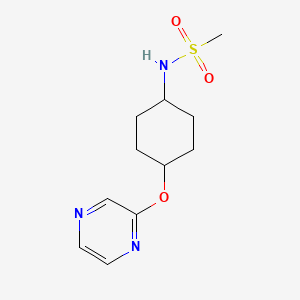
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C12H10O2 It is characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring with an ethynyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Preparation of 4-Ethynylbenzaldehyde: This can be achieved through the Sonogashira coupling reaction between 4-bromobenzaldehyde and acetylene in the presence of a palladium catalyst.
Cyclopropanation: The 4-ethynylbenzaldehyde undergoes cyclopropanation using a diazo compound, such as diazomethane, in the presence of a transition metal catalyst like rhodium or copper.
Oxidation: The resulting cyclopropane derivative is then oxidized to form the carboxylic acid group, typically using an oxidizing agent such as potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the choice of catalysts and solvents is crucial for cost-effective and environmentally friendly production.
化学反応の分析
Types of Reactions
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or other oxygenated derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of nitro, halo, or other substituted phenyl derivatives.
科学的研究の応用
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The ethynyl group can participate in covalent bonding with target molecules, while the cyclopropane ring provides structural rigidity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-(4-Ethynylphenyl)acetic acid: Similar structure but with an acetic acid group instead of a cyclopropane ring.
2-(4-Ethynylphenyl)propanoic acid: Contains a propanoic acid group instead of a cyclopropane ring.
4-Ethynylbenzoic acid: Lacks the cyclopropane ring, having a simpler benzoic acid structure.
Uniqueness
2-(4-Ethynylphenyl)cyclopropane-1-carboxylic acid is unique due to the presence of both a cyclopropane ring and an ethynyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various research applications. The cyclopropane ring provides rigidity and strain, while the ethynyl group offers reactivity and the potential for further functionalization.
特性
IUPAC Name |
2-(4-ethynylphenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c1-2-8-3-5-9(6-4-8)10-7-11(10)12(13)14/h1,3-6,10-11H,7H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOTUJGVXJQPVGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2CC2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1-[(4-FLUOROPHENYL)SULFONYL]PIPERIDIN-2-YL)ACETIC ACID](/img/structure/B2914781.png)
![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)
![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)




![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)
![2-((1-cyano-4-imino-5-(4-phenylthiazol-2-yl)-3-azaspiro[5.5]undec-1-en-2-yl)thio)-N-(quinolin-8-yl)acetamide](/img/structure/B2914795.png)

![(1s,5r)-1-(4-Bromophenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B2914797.png)
![METHYL 7-(4-CHLOROPHENYL)-5-ETHYL-2-(METHYLSULFANYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B2914800.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2914801.png)
![ethyl 5-{N'-[(1Z)-(3,4-dimethoxyphenyl)methylidene]hydrazinecarbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)
